molecular formula C12H28N2O2 B13748059 1,14-Diamino-5,10-dioxatetradecane CAS No. 129316-97-8

1,14-Diamino-5,10-dioxatetradecane

Cat. No.: B13748059
CAS No.: 129316-97-8
M. Wt: 232.36 g/mol
InChI Key: ZJGRZPCOLBDFIZ-UHFFFAOYSA-N
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Description

1,14-Diamino-5,10-dioxatetradecane is an organic compound characterized by the presence of two amino groups and two ether linkages within a fourteen-carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,14-diamino-5,10-dioxatetradecane typically involves the reaction of a suitable diol with an amine under controlled conditions. One common method is the reaction of 1,14-dihydroxy-5,10-dioxatetradecane with ammonia or a primary amine in the presence of a catalyst. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired diamine product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to ensure consistent product quality and yield. Additionally, purification steps, such as distillation or crystallization, are implemented to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,14-Diamino-5,10-dioxatetradecane can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

1,14-Diamino-5,10-dioxatetradecane has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound can be employed in the study of enzyme-substrate interactions and as a precursor for biologically active molecules.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,14-diamino-5,10-dioxatetradecane involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups can form hydrogen bonds or ionic interactions with target molecules, influencing their activity and function. Additionally, the ether linkages may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    1,5-Diamino-1H-tetrazole: Known for its high nitrogen content and energetic properties.

    3,5-Diamino-1,2,4-thiadiazole: Used in the synthesis of heterocyclic compounds with potential pharmaceutical applications.

    1,3-Diamino-2,4,5,6-tetrabromobenzene: Exhibits unique optical and mechanical properties.

Uniqueness

1,14-Diamino-5,10-dioxatetradecane is unique due to its long carbon chain with both amino and ether functionalities. This combination of features makes it versatile for various applications, particularly in the synthesis of complex molecules and materials with specific properties.

Properties

CAS No.

129316-97-8

Molecular Formula

C12H28N2O2

Molecular Weight

232.36 g/mol

IUPAC Name

4-[4-(4-aminobutoxy)butoxy]butan-1-amine

InChI

InChI=1S/C12H28N2O2/c13-7-1-3-9-15-11-5-6-12-16-10-4-2-8-14/h1-14H2

InChI Key

ZJGRZPCOLBDFIZ-UHFFFAOYSA-N

Canonical SMILES

C(CCOCCCCOCCCCN)CN

Related CAS

27417-83-0

Origin of Product

United States

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